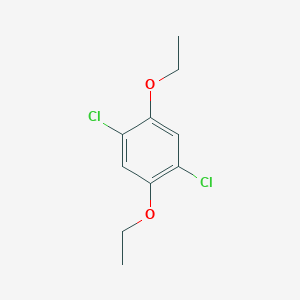
1,4-Dichloro-2,5-diethoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dichloro-2,5-diethoxybenzene is an organic compound with the molecular formula C10H12Cl2O2 It is a derivative of benzene, where two chlorine atoms and two ethoxy groups are substituted at the 2,5 and 1,4 positions, respectively
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dichloro-2,5-diethoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 1,4-diethoxybenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2,5 positions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the desired product.
化学反应分析
Types of Reactions
1,4-Dichloro-2,5-diethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms, yielding 1,4-diethoxybenzene.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Major Products
Substitution: Formation of 2,5-diamino-1,4-diethoxybenzene or 2,5-dithiol-1,4-diethoxybenzene.
Oxidation: Formation of 2,5-dichloro-1,4-diformylbenzene or 2,5-dichloro-1,4-dicarboxybenzene.
Reduction: Formation of 1,4-diethoxybenzene.
科学研究应用
1,4-Dichloro-2,5-diethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,4-Dichloro-2,5-diethoxybenzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The chlorine atoms and ethoxy groups play a crucial role in determining the reactivity and specificity of the compound. Pathways such as the formation of reactive intermediates and subsequent binding to target molecules are key aspects of its mechanism.
相似化合物的比较
Similar Compounds
- 1,4-Dichloro-2,5-dimethoxybenzene
- 2,5-Dichloro-1,4-dimethoxybenzene
- 2-Chloro-1,4-dimethoxybenzene
- 1-Chloro-2,5-diethoxybenzene
Uniqueness
1,4-Dichloro-2,5-diethoxybenzene is unique due to the presence of both chlorine and ethoxy groups, which impart distinct chemical properties compared to its analogs
属性
CAS 编号 |
67828-63-1 |
|---|---|
分子式 |
C10H12Cl2O2 |
分子量 |
235.1 g/mol |
IUPAC 名称 |
1,4-dichloro-2,5-diethoxybenzene |
InChI |
InChI=1S/C10H12Cl2O2/c1-3-13-9-5-8(12)10(14-4-2)6-7(9)11/h5-6H,3-4H2,1-2H3 |
InChI 键 |
FPPRAMDVWJLFCI-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1Cl)OCC)Cl |
规范 SMILES |
CCOC1=CC(=C(C=C1Cl)OCC)Cl |
Key on ui other cas no. |
67828-63-1 |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-[(2-nitrophenyl)amino]benzoate](/img/structure/B188896.png)

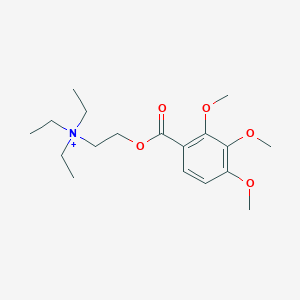
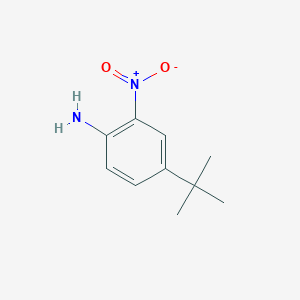
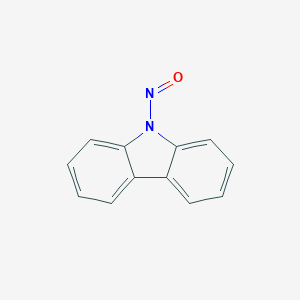


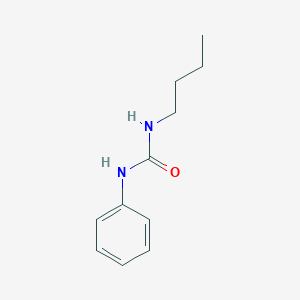
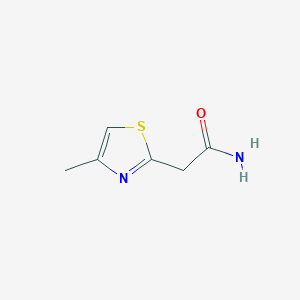
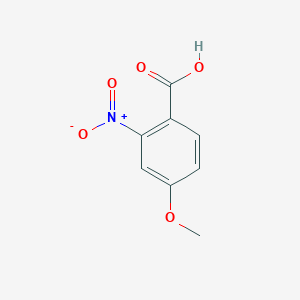
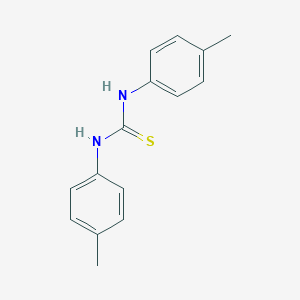
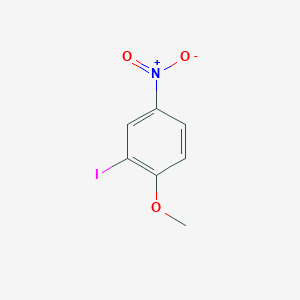

![5-amino-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B188919.png)
